1-Methylcyclopropanecarboxamidine
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Overview
Description
1-Methylcyclopropanecarboxamidine is an organic compound with a unique structure that includes a cyclopropane ring substituted with a methyl group and a carboxamidine functional group
Preparation Methods
The synthesis of 1-Methylcyclopropanecarboxamidine can be achieved through several routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Methylcyclopropanecarboxamidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carboxamidine group can be replaced by other functional groups under appropriate conditions.
Cyclopropane Ring Opening: The highly strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of more stable products.
Scientific Research Applications
1-Methylcyclopropanecarboxamidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-Methylcyclopropanecarboxamidine involves its interaction with specific molecular targets. For example, its derivatives can inhibit ethylene perception by binding to ethylene receptors, forming an ethylene-receptor complex that delays fruit ripening . This interaction highlights its potential use in agricultural applications to extend the shelf life of fruits.
Comparison with Similar Compounds
1-Methylcyclopropanecarboxamidine can be compared with other similar compounds, such as:
1-Methylcyclopropanecarboxylic acid: This compound has a carboxylic acid group instead of a carboxamidine group and is used in different synthetic applications.
1-Aminocyclopropanecarboxylic acid: Known for its role as a plant growth regulator and its involvement in ethylene biosynthesis.
Methyl 1-aminocyclopropanecarboxylate: Acts as an ethylene agonist and has applications in plant physiology.
Properties
IUPAC Name |
1-methylcyclopropane-1-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H3,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVODAGKDGITUPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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